2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a chemical compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Formation of the Triazine Core: : The triazine ring is formed through cyclization reactions involving appropriate precursors such as cyanoguanidine and formamide.
Introduction of the Thioacetamide Group: : The thioacetamide group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with an acyl chloride derivative.
Attachment of the Trifluoromethylphenyl Group: : The trifluoromethylphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the thioacetamide group to a sulfoxide or sulfone.
Reduction: : Reduction reactions can reduce the triazine ring, leading to the formation of amines.
Substitution: : Nucleophilic substitution reactions can replace the thioacetamide group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines.
Substitution: : Amides, esters, and ethers.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and pathways.
Industry: : Utilized in the production of materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism would depend on the biological context and the specific application.
Comparison with Similar Compounds
Similar Compounds
2-((6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide
2-((4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
Uniqueness
2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds without this group.
Properties
IUPAC Name |
2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O2S/c13-12(14,15)7-3-1-2-4-8(7)17-10(21)6-22-11-18-9(20)5-16-19-11/h1-5H,6H2,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNOSDXOTJAROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.